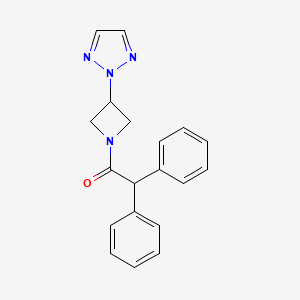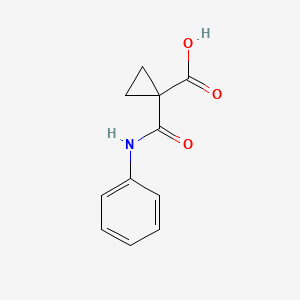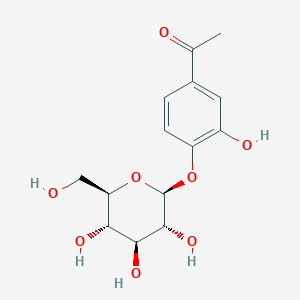
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxyphenyl)acetic acid” is a derivative of acetic acid bearing a 2-methoxyphenyl substituent on its backbone . The molecular formula is C9H10O3 .
Molecular Structure Analysis
The crystal structure of 2-(2-methoxyphenyl)acetic acid has been studied . The asymmetric unit contains two complete molecules. C–O bond lengths for the methoxy group are measured at 1.4182(19) Å and 1.4193(17) Å towards the exocyclic carbon atom and 1.3642(15) Å and 1.3712(14) Å .Applications De Recherche Scientifique
1. Herbicide Metabolism and Environmental Impact
- Metabolism in Liver Microsomes : Studies have shown that similar acetamide herbicides like acetochlor and metolachlor undergo complex metabolic pathways in liver microsomes, which may implicate similar pathways for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-3-yl)acetamide. These pathways involve the formation of metabolites like CMEPA and CDEPA, and their subsequent metabolism to MEA and DEA, potentially leading to carcinogenic by-products (Coleman, Linderman, Hodgson, & Rose, 2000).
- Soil Reception and Activity : The interaction of similar acetamide herbicides with soil, especially in the presence of agricultural practices like straw mulching and irrigation, highlights the environmental implications of using such chemicals. The retention and efficacy of these herbicides can significantly vary based on soil properties and treatment methods (Banks & Robinson, 1986).
2. Pharmaceutical Applications
- Inhibitor Synthesis for Disease Treatment : Compounds structurally similar to this compound have been synthesized and evaluated for their potential as inhibitors in disease treatment. For instance, acetamide derivatives have been studied for inhibiting protein tyrosine phosphatase 1B, which is significant in diabetes treatment (Saxena et al., 2009).
3. Synthesis of Antimalarial Drugs
- Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, a derivative structurally related to the compound , has been utilized in the natural synthesis of antimalarial drugs. The process involves chemoselective acetylation, demonstrating the compound's potential in medicinal chemistry (Magadum & Yadav, 2018).
4. Anticancer Drug Synthesis
- Molecular Docking Analysis : N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structural framework, has been synthesized and studied for its potential as an anticancer drug. Its effectiveness was confirmed through molecular docking, highlighting the relevance of such structures in developing new cancer treatments (Sharma et al., 2018).
5. Learning and Memory Enhancement
- Effects on Learning and Memory : Derivatives of the compound have been studied for their effects on learning and memory in animal models, suggesting potential neurological applications (Jiang Jing-ai, 2006).
Propriétés
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-19-14-6-4-3-5-13(14)15(20-2)10-17-16(18)9-12-7-8-21-11-12/h3-8,11,15H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZNEWLZAMEFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(thiophen-2-yl)urea](/img/structure/B2847518.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}cyclohexanecarboxamide](/img/structure/B2847522.png)

![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid](/img/structure/B2847527.png)





![N-Cyclopropyl-1-[6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B2847535.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2847537.png)
